molecular formula C20H34O4 B1665134 Aphidicolin CAS No. 38966-21-1

Aphidicolin

Katalognummer: B1665134
CAS-Nummer: 38966-21-1
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: NOFOAYPPHIUXJR-APNQCZIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aphidicolin ist ein tetracyclisches Diterpen-Antibiotikum, das aus dem Pilz Cephalosporium aphidicola isoliert wurde. Es ist bekannt für seine antiviralen und antimitotischen Eigenschaften. This compound ist ein reversibler Inhibitor der eukaryotischen nuklearen DNA-Replikation, der speziell die Zellzyklusphase S1 durch Hemmung der DNA-Polymerase alpha und delta in eukaryotischen Zellen und einigen Viren blockiert .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Inhibition Mechanism Against DNA Polymerases

Aphidicolin selectively targets B-family DNA polymerases (Pol α, δ, ε) by binding competitively to the dNTP-binding site. Key findings include:

  • Competitive Inhibition with dCTP : this compound displays mixed-type inhibition against Pol α, with a strong competitive component for dCTP (K_i ≈ 0.2 μM) and weaker competition with dTTP . The apparent V_max for dCTP incorporation decreases by 50–60% in the presence of this compound .

  • Template Guanine Displacement : Structural studies reveal that this compound induces a 118° rotation of the template guanine, disrupting base pairing and sterically blocking dCTP binding (Figure 1) .

Parameter dCTP dTTP dATP/dGTP
K_i (μM)0.22.0>20
Inhibition MechanismMixedMixedNoncompetitive
Data compiled from .

Structural Basis of Interaction

The crystal structure of human Pol α in complex with this compound (PDB: 4Q5V) highlights critical interactions:

  • Hydrogen Bonding : Hydroxyl groups at positions 17 (O17) and 18 (O18) form hydrogen bonds with Tyr865 and Asn954/Gly958, respectively (Figure 2A) .

  • Hydrophobic Pocket : The A-ring of this compound occupies a hydrophobic pocket near the primer-template junction, stabilized by residues Leu864, Tyr957, and Ser955 .

Key Structural Features :

  • O17 and O18 are essential for inhibitory activity; their removal reduces potency >10-fold .

  • The D-ring’s chair conformation is stabilized by intramolecular hydrogen bonds between O3 and O18 .

Impact of Chemical Modifications

Derivatives of this compound reveal structure-activity relationships:

Modification Effect on Activity Rationale
17-OH or 18-OH removal>10-fold reduction in inhibition Loss of critical hydrogen bonds with Pol α
3β-OH substitutionComplete loss of activity Steric clash with template guanine
16-OH derivatizationMinimal impact (3-fold reduction) Positioned near triphosphate site; no direct interaction
2α-methylSevere activity loss Alters A-ring conformation and O18 orientation

Derivative data from .

Reversibility and Selectivity

  • Reversible Binding : Inhibition is fully reversible, allowing synchronized cell cycle arrest at G1/S without cytotoxicity .

  • Selectivity Across Polymerases :

    • Strong inhibition of Pol α, δ, ε (IC_50 ≈ 0.1–1 μM) .

    • No effect on Pol β, γ, or mitochondrial DNA polymerases .

Limitations and Design Strategies

  • Low Solubility : Poor aqueous solubility limits clinical use .

  • Design Innovations : Proposed modifications include covalent coupling of O16 to triphosphates or targeting C12 for primer linkage, enhancing solubility and specificity (Figure 3) .

Wissenschaftliche Forschungsanwendungen

Cell Synchronization

Aphidicolin's ability to synchronize cell cycles is widely utilized in laboratory settings:

  • Mammalian Cells : It effectively pauses cells at the G1/S border, allowing researchers to study cellular processes during specific phases of the cell cycle without affecting non-dividing cells .
  • HeLa Cells : Studies demonstrated that this compound could synchronize HeLa cells efficiently, facilitating further analysis of cell cycle progression through flow cytometry .
Cell Type Concentration of this compound (μM) Effect on Cell Cycle
HeLa0.5 - 10Synchronization achieved
HEK293T2 - 10Increased HDR rates

Applications in CRISPR/Cas9 Technology

Recent studies highlight this compound's role in enhancing CRISPR/Cas9 gene editing efficiency:

  • HDR Enhancement : In HEK293T cells, this compound treatment increased homology-directed repair (HDR) rates from approximately 9% to 14% when combined with pre-assembled Cas9 ribonucleoprotein complexes .
  • Mosaicism Reduction : The drug was shown to halve mosaicism in embryos following CRISPR treatment, suggesting its potential to improve gene editing outcomes significantly .

Cancer Research

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

  • In Vitro Studies : It demonstrated potent growth-inhibitory effects against human tumor cell lines without affecting other metabolic pathways like DNA methylation or RNA synthesis .
  • Clinical Trials : Although initial trials indicated potential as an antitumor agent, limitations such as low solubility and rapid clearance from plasma hindered its clinical application. Over 50 derivatives have been synthesized to enhance solubility, but most have compromised its inhibitory properties .
Cancer Cell Line IC50 (μM) Effect
Human Melanoma8.5Inhibition of DNA synthesis
Various Tumor LinesVariesCytotoxicity observed

Embryonic Development Studies

This compound's reversible inhibition of DNA replication has implications for embryonic development research:

  • Somatic Cell Nuclear Transfer (SCNT) : It has been used to synchronize somatic cells for generating embryos through SCNT, enhancing developmental outcomes by reducing DNA replication errors .
  • Embryo Studies : Research on murine and bovine embryos indicated that this compound could effectively inhibit DNA replication while maintaining cell viability post-treatment .

Case Study 1: Enhancing HDR in Gene Editing

In a controlled experiment using HEK293T cells, researchers applied this compound prior to CRISPR/Cas9 treatment. The results showed a significant increase in HDR efficiency, highlighting its utility in genome engineering.

Case Study 2: Cytotoxicity in Tumor Cells

A study involving various human tumor cell lines revealed that this compound effectively inhibited cell growth with varying IC50 values, demonstrating its potential as a therapeutic agent despite its limitations.

Wirkmechanismus

Aphidicolin exerts its effects by specifically inhibiting DNA polymerase alpha and delta. It binds to the active site of these enzymes, blocking the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand. This inhibition halts DNA replication and arrests the cell cycle at the early S phase . The molecular targets include the catalytic subunits of DNA polymerase alpha and delta, and the pathways involved are those related to DNA synthesis and cell cycle regulation .

Biologische Aktivität

Aphidicolin is a natural tetracyclic diterpenoid compound derived from the fungus Cephalosporium aphidicola. It has garnered attention for its potent biological activity as a specific inhibitor of B-family DNA polymerases, particularly DNA polymerase α. This article delves into the mechanisms of action, therapeutic implications, and research findings surrounding this compound's biological activity.

This compound primarily inhibits DNA synthesis by interfering with the activity of DNA polymerases. Its mechanism involves:

  • Selective Inhibition : this compound selectively inhibits DNA polymerase α, competing with deoxycytidine triphosphate (dCTP) incorporation. Studies have shown that it significantly reduces the maximum rate of dCTP incorporation by 50-60% at low concentrations, while having minimal effects on dATP and dGTP incorporation .
  • Crystal Structure Insights : The crystal structure of the human DNA polymerase α in complex with this compound reveals that the compound binds at or near the nucleotide-binding site, blocking dCTP binding and altering the conformation of the template DNA . This structural information is crucial for understanding why modifications to this compound have failed to enhance its inhibitory properties.

Biological Effects

This compound exhibits a range of biological effects, particularly in cancer research:

  • Antitumor Activity : this compound has demonstrated significant cytotoxicity against various human tumor cell lines in vitro. However, clinical trials have indicated limitations due to its low solubility and rapid clearance from plasma . Despite these challenges, it remains a valuable tool for synchronizing cell cultures at the G1/S phase boundary, allowing researchers to study cell cycle dynamics.
  • Synergistic Effects with Chemotherapeutics : Recent studies have highlighted this compound's ability to enhance the efficacy of purine analogs like fludarabine and cladribine in chronic lymphocytic leukemia (CLL) cells. By inhibiting DNA repair mechanisms, this compound significantly lowers the IC50 values of these drugs, enhancing apoptosis in CLL cells .

Table 1: Summary of Key Research Findings on this compound

StudyFindingsMethodology
Krokan et al. (1981)Inhibition of DNA synthesis by competing with dCTPIn vitro assays using HeLa cell nuclei
Karpova et al. (2016)Enhanced sensitivity of CLL cells to fludarabine and cladribineMTT assay on primary CLL samples
Jha et al. (2014)Structural basis for inhibition of DNA replicationX-ray crystallography of Pol α complexed with this compound

Therapeutic Implications

While this compound's potential as an antitumor agent is recognized, its clinical application is limited by pharmacokinetic properties. Researchers are exploring:

  • Improved Formulations : Efforts are ongoing to develop derivatives or formulations that enhance solubility and bioavailability without compromising efficacy.
  • Combination Therapies : The synergistic effects observed with other chemotherapeutics suggest potential for combination therapies that could improve treatment outcomes in cancers resistant to standard therapies.

Eigenschaften

IUPAC Name

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOAYPPHIUXJR-APNQCZIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036711
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38966-21-1, 69926-98-3
Record name Aphidicolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38966-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APHIDICOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name APHIDICOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aphidicolin
Reactant of Route 2
Aphidicolin
Reactant of Route 3
Aphidicolin
Reactant of Route 4
Aphidicolin
Reactant of Route 5
Aphidicolin
Reactant of Route 6
Aphidicolin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.